Frenatin-1
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLLDALSGILGL |
Origin of Product |
United States |
Historical Perspectives and Discovery of Frenatin 1
Chronological Overview of Frenatin-1 Discovery and Initial Characterization Efforts
The frenatin family of peptides was first discovered in the skin secretions of the Australian frog, Litoria infrafrenata mdpi.com. Initial studies identified four distinct frenatin peptides, which were remarkable for having a primary structure that was unrelated to previously reported amphibian AMPs mdpi.com. This discovery opened a new chapter in the investigation of host-defense peptides in amphibians.
Subsequent research expanded the family, with the identification of related peptides in other frog species. For instance, peptidomic analysis of skin secretions from the Orinoco lime tree frog (Sphaenorhynchus lacteus) led to the identification of three related peptides: Frenatin 2.1S, Frenatin 2.2S, and Frenatin 2.3S nih.gov. Similarly, a peptide with limited sequence similarity, Frenatin 2D, was found in the Tyrrhenian Painted Frog (Discoglossus sardus) mdpi.comnih.gov.
These initial characterization efforts focused on the peptides' primary structure and their biological activity. Researchers found that these peptides, typically 16 to 17 amino acids in length, exhibited potent bactericidal activity, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) mdpi.comnih.govresearchgate.net. The discovery of these novel treefrog peptides garnered significant interest due to their similarity to certain mammalian peptides mdpi.com.
Key Academic Contributions and Seminal Studies in this compound Elucidation
The foundational study on the frenatin family was the initial report that described the isolation and characterization of four frenatin peptides from the skin secretions of Litoria infrafrenata mdpi.com. This seminal work established the frenatins as a new class of antimicrobial peptides with unique primary structures.
Further significant contributions came from studies on frenatins discovered in other frog species. Research on Frenatin 2.1S and 2.2S from Sphaenorhynchus lacteus was crucial in elucidating the immunomodulatory properties of this peptide family nih.gov. These studies demonstrated that frenatins could stimulate the production of pro-inflammatory cytokines, such as IL-1β, IL-23, and TNF-α, and downregulate the anti-inflammatory cytokine IL-10 in mouse peritoneal macrophages nih.govresearchgate.net. This suggested that frenatins play a role in modulating the adaptive immune system in response to microbial invasion nih.govresearchgate.net.
Another key finding was the importance of the C-terminal α-amidation for the peptides' activity. Studies comparing the activity of C-terminally amidated versions (Frenatin 2.1S and 2.2S) with a non-amidated version (Frenatin 2.3S) revealed that the amidation was crucial for potent antimicrobial and cytotoxic activities nih.govresearchgate.net.
The table below summarizes the findings from key studies on different frenatin peptides.
| Frenatin Peptide | Source Organism | Key Findings |
| Frenatin 1 | Litoria infrafrenata | First identification of the frenatin peptide family; unique primary structure among amphibian AMPs. mdpi.com |
| Frenatin 2.1S | Sphaenorhynchus lacteus | Potent bactericidal activity against MRSA; immunomodulatory effects, including stimulation of pro-inflammatory cytokines. nih.gov |
| Frenatin 2.2S | Sphaenorhynchus lacteus | Similar potent bactericidal activity to 2.1S; demonstrated downregulation of the anti-inflammatory cytokine IL-10. nih.gov |
| Frenatin 2.3S | Sphaenorhynchus lacteus | Weak antimicrobial and cytotoxic potency, highlighting the importance of C-terminal α-amidation for activity. nih.gov |
| Frenatin 2D | Discoglossus sardus | An immunomodulatory peptide related to the frenatin 2 family, expanding the known diversity of these peptides. mdpi.comnih.gov |
Evolution of Research Paradigms and Methodologies Applied to this compound
The study of this compound and its analogues has evolved with advancements in biochemical and analytical techniques. The initial discovery relied on the collection of norepinephrine-stimulated skin secretions, a standard method for obtaining bioactive peptides from amphibians nih.gov.
The characterization of these peptides has been heavily dependent on a combination of techniques:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This has been a fundamental tool for the purification of individual frenatin peptides from the complex mixture of skin secretions researchgate.net.
Mass Spectrometry (MALDI-TOF and MS/MS): These methods have been crucial for determining the precise molecular weights and amino acid sequences of the frenatin peptides researchgate.net.
cDNA Library Construction and Gene Cloning: By creating a cDNA library from the skin secretion-derived mRNA of the frogs, researchers have been able to clone the genes encoding for frenatin peptides. This has allowed for the deduction of the peptide sequences and the identification of precursor proteins researchgate.net.
The functional analysis of frenatins has also employed a range of methodologies:
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the peptides against various bacterial strains is determined to quantify their antimicrobial potency nih.gov.
Cell Viability Assays: Techniques such as the MTT assay are used to assess the cytotoxic effects of the peptides on cancer cell lines and their hemolytic activity against red blood cells nih.govresearchgate.net.
Immunological Assays: The immunomodulatory effects of frenatins are investigated by measuring the production of cytokines (e.g., TNF-α, IL-6, IL-10) by immune cells, such as macrophages, after exposure to the peptides mdpi.com.
This multi-faceted approach, combining peptidomics, molecular biology, and functional assays, has been instrumental in the discovery and elucidation of the frenatin family of peptides.
Synthetic Methodologies for Frenatin 1 and Its Analogs
Total Synthesis Approaches for Frenatin-1
The total synthesis of peptides like this compound is typically achieved through stepwise elongation of the amino acid chain. Solid-phase peptide synthesis (SPPS) is the predominant methodology employed due to its efficiency in assembling peptide sequences and simplifying purification. powdersystems.combachem.com
Retrosynthetic Analysis and Strategic Disconnections for this compound
Retrosynthetic analysis of a peptide involves conceptually breaking down the target peptide chain into its individual amino acid building blocks. For this compound, this would involve disconnecting the amide bonds (-CO-NH-) that link the amino acid residues. In the context of SPPS, the synthesis proceeds in a stepwise manner, typically from the C-terminus to the N-terminus. The strategic disconnections are therefore planned at each amide bond, working backward from the final peptide sequence to the initial C-terminal amino acid anchored to a solid support. This approach allows for the sequential addition of protected amino acids.
Development and Optimization of Key Synthetic Steps for this compound Production
The key synthetic steps in SPPS, as applied to frenatin peptides, involve a cyclical process of deprotection and coupling. bachem.com The C-terminal amino acid is first attached to an insoluble solid support, often a resin, via a linker. powdersystems.combachem.com Each subsequent amino acid, with its α-amino group temporarily protected (commonly with Fmoc or Boc groups) and side chains protected with permanent protecting groups, is then coupled to the free amino group of the growing peptide chain on the resin. powdersystems.combeilstein-journals.orgbachem.com After coupling, the temporary protecting group on the α-amino group is removed to allow for the addition of the next amino acid. powdersystems.combachem.com This cycle is repeated until the full peptide sequence is assembled.
Optimization of these steps in peptide synthesis focuses on achieving high coupling efficiency at each step to minimize truncated or deletion sequences, preventing side reactions, and ensuring complete removal of protecting groups. While general principles of SPPS optimization apply to frenatin peptides, specific detailed research findings on the optimization of each key synthetic step solely for the production of this compound are not extensively detailed in the provided search results.
Divergent and Convergent Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of peptides like this compound is crucial for structure-activity relationship studies and the development of compounds with improved properties. Both divergent and convergent approaches can be employed. Divergent synthesis involves modifying the core peptide structure at different positions to generate a library of related compounds. Convergent synthesis involves synthesizing peptide fragments separately and then coupling them to form the final larger peptide or analog. SPPS facilitates both approaches.
Structure-Directed Derivatization Techniques for this compound Scaffolds
Structure-directed derivatization of frenatin scaffolds is guided by insights gained from structure-activity relationship (SAR) studies. dovepress.comcreative-biolabs.comresearchgate.netnih.govdntb.gov.uanih.govnih.gov By understanding how specific amino acid residues or regions of the peptide sequence contribute to its activity or other properties, targeted modifications can be designed. These techniques involve substituting amino acids, incorporating non-proteinogenic amino acids, modifying the N- or C-terminus (e.g., amidation, acetylation), or introducing cyclic constraints. creative-biolabs.comresearchgate.netnih.govportlandpress.com These modifications are typically carried out using SPPS by incorporating appropriately protected or modified amino acid building blocks at desired positions during the synthesis cycle.
Combinatorial and High-Throughput Synthesis Methodologies for this compound Libraries
Combinatorial chemistry and high-throughput synthesis are powerful tools for generating large libraries of peptide analogs with systematic variations. creative-biolabs.comamericanpeptidesociety.orgnih.govasm.org These methodologies allow for the rapid synthesis and screening of numerous peptide sequences to identify those with desired characteristics, such as enhanced antimicrobial activity or altered specificity. creative-biolabs.comamericanpeptidesociety.orgasm.org Techniques such as split-mix synthesis on solid support are commonly used to create diverse peptide libraries. americanpeptidesociety.org This involves splitting the resin, coupling a different amino acid to each portion, and then mixing the portions before the next coupling step, ensuring that each bead theoretically carries a unique peptide sequence. High-throughput screening methods are then employed to evaluate the biological activity of the synthesized library members. creative-biolabs.comamericanpeptidesociety.org
Sustainable and Green Chemistry Principles in this compound Synthesis
Sustainable and green chemistry principles are increasingly important in the development of chemical processes to minimize environmental impact and enhance efficiency. These principles, as outlined by Anastas and Warner, aim to prevent waste, utilize less hazardous chemicals and solvents, design for energy efficiency, and use catalysis, among others acs.orgnih.govresearchgate.net.
This compound is identified as a peptide isolated from the skin secretion of the white-lipped tree frog (Litoria infrafrenata) mdpi.comimrpress.com. Research indicates that frenatin peptides and their analogs have been synthesized using solid-phase 9-Fluorenylmethyloxycarbonyl (Fmoc) chemistry mdpi.com. While solid-phase peptide synthesis (SPPS) is a standard method for peptide production, its alignment with green chemistry principles can vary depending on the specific reagents, solvents, and energy consumption involved rsc.org.
Advanced Structural Elucidation and Spectroscopic Characterization of Frenatin 1
X-ray Crystallography and Diffraction Studies of Frenatin-1
Single-Crystal X-ray Diffraction (SCXRD) for this compound Absolute Stereochemistry and Conformation
No published studies utilizing single-crystal X-ray diffraction to determine the absolute stereochemistry and conformation of this compound were found. This technique requires the successful crystallization of the peptide, a process that is often challenging for biological macromolecules and for which no data on this compound exists.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis of this compound
There are no available PXRD data for this compound. This analysis, which is used to characterize the crystalline form of a solid sample, has not been reported in the literature for this specific peptide.
Advanced Vibrational Spectroscopy of this compound
Fourier Transform Infrared (FTIR) Spectroscopy for this compound Functional Group Analysis
Specific FTIR spectra for this compound have not been published. While FTIR is a common technique for analyzing the secondary structure of peptides by examining the amide I and amide II bands, no such analysis has been documented for this compound.
Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Assignment of this compound
There are no Raman spectroscopy studies available for this compound. This technique, which provides detailed information about molecular vibrations and is used for "fingerprinting" molecules, has not been applied to this compound in any published research.
Due to the absence of the required primary scientific data, the generation of data tables and detailed research findings as requested is not feasible.
Theoretical and Computational Chemistry Studies on Frenatin 1
Quantum Mechanical (QM) Calculations of Frenatin-1 Electronic Structure and Reactivity
Quantum mechanical methods provide a detailed understanding of the electronic structure of molecules, which is fundamental to predicting their chemical behavior and properties. For this compound, QM calculations are essential for characterizing its ground state, charge distribution, and potential reactive sites.
Ab Initio Methods for High-Accuracy Energetic Calculations of this compound Systems
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, offer a more rigorous approach to solving the electronic Schrödinger equation without relying on empirical parameters. montana.edupurdue.edu While computationally more expensive than DFT, ab initio methods are valuable for obtaining highly accurate energetic information for smaller fragments of this compound or for benchmarking DFT results. montana.edu
High-level ab initio calculations can be used to:
Determine accurate relative energies of different peptide conformations.
Calculate reaction barriers for potential chemical transformations involving this compound.
Provide reference data for the development and validation of more approximate computational models.
For a peptide the size of this compound (12 amino acids), full ab initio calculations at high levels of theory (e.g., CCSD(T)) are computationally demanding. Therefore, these methods are typically applied to smaller model systems representing key structural motifs or active sites within the peptide.
Molecular Dynamics (MD) Simulations of this compound
Molecular Dynamics (MD) simulations provide a dynamic view of this compound, allowing researchers to study its behavior over time, including conformational changes, interactions with its environment, and flexibility. kcl.ac.uknih.govmdpi.com MD simulations are particularly useful for understanding the peptide's behavior in solution or in the presence of membranes, which are relevant environments for naturally occurring peptides. nih.govresearchgate.netmdpi.com
Solvation Effects and Intermolecular Interactions of this compound using MD Simulations
The behavior of a peptide in a biological environment is significantly influenced by its interactions with the surrounding solvent (typically water) and other molecules. MD simulations can explicitly include solvent molecules, allowing for the study of solvation effects. mdpi.combioisi.pt
MD simulations can quantify:
Solvation Free Energies: Estimating the energy associated with transferring the peptide from vacuum to solvent. bioisi.pt
Hydrogen Bonding Patterns: Analyzing the formation and breaking of hydrogen bonds between this compound and water molecules.
Hydrophobic Interactions: Assessing the clustering of nonpolar residues and their interactions with the solvent.
Furthermore, MD simulations are invaluable for studying the interactions of this compound with other molecules, such as lipids in a membrane environment or potential binding partners. kcl.ac.uknih.govresearchgate.net This involves setting up simulation systems containing the peptide and the interacting species and observing their dynamic association, binding modes, and the stability of complexes. nih.gov These simulations can provide insights into the molecular basis of the peptide's function or activity.
Mechanistic Investigations of Frenatin 1 Molecular Interactions in Vitro and in Silico
Target Identification and Validation Approaches for Frenatin-1
Identifying the specific molecules that this compound interacts with is the crucial first step in understanding its mechanism of action. These targets could be proteins, lipids, nucleic acids, or other biomolecules within a cell or in the extracellular environment.
Proteomic and Metabolomic Strategies for Identifying this compound Binding Partners (In Vitro)
Proteomic and metabolomic approaches can be employed to globally identify molecules that interact with this compound within a biological system. Proteomics involves the large-scale study of proteins, while metabolomics focuses on small molecules (metabolites).
In vitro pull-down assays coupled with mass spectrometry are a common proteomic strategy. In this method, immobilized this compound (or a tagged version) is used to capture interacting proteins from cell lysates or tissue extracts. axcelead-us.com After washing to remove non-specifically bound molecules, the captured proteins are eluted and identified using mass spectrometry. This can reveal potential protein targets that directly bind to this compound.
Metabolomic strategies could involve exposing cells or tissues to this compound and then analyzing changes in the cellular metabolome using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Significant alterations in metabolite levels could indirectly indicate metabolic pathways or enzymes affected by this compound interaction. While these methods can provide valuable insights into potential binding partners or affected pathways, identified candidates typically require further validation through more targeted techniques. axcelead-us.com
Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) for this compound-Target Binding Kinetics and Thermodynamics (In Vitro)
Once potential binding partners are identified, biophysical techniques are essential for quantitatively characterizing the binding interaction. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two widely used label-free techniques for this purpose. harvard.edunih.govnih.govwikipedia.orgwikipedia.orgmuni.czresearchgate.net
Isothermal Titration Calorimetry (ITC) measures the heat released or absorbed upon molecular binding, allowing for the simultaneous determination of binding affinity (), stoichiometry (), enthalpy change (), and entropy change () of the interaction in a single experiment. nih.govwikipedia.orgmuni.czresearchgate.net By titrating a solution of this compound into a solution containing the potential target molecule (or vice versa) in a calorimeter cell, the heat flow is precisely measured. The integrated heat pulses are then analyzed to generate a binding isotherm, from which the thermodynamic parameters are derived. wikipedia.orgmuni.czresearchgate.net
Below is an illustrative example of the type of thermodynamic data that could be obtained from an ITC experiment studying the binding of a peptide like this compound to a target protein. Please note that this table presents hypothetical data for illustrative purposes only, as specific ITC data for this compound binding is not available in the search results.
| Parameter | Value (Hypothetical) | Unit |
| Dissociation Constant () | 1.5 µM | µM |
| Binding Stoichiometry () | 1.1 | |
| Enthalpy Change () | -10.5 | kcal/mol |
| Entropy Change () | 15.2 | cal/mol/K |
| Gibbs Free Energy () | -8.9 | kcal/mol |
Surface Plasmon Resonance (SPR) is an optical technique that monitors the binding of molecules in real-time by detecting changes in the refractive index near a sensor surface. harvard.edunih.govwikipedia.orgnih.govencyclopedia.pub Typically, one binding partner (e.g., the target protein) is immobilized on a sensor chip, and this compound is injected over the surface as the analyte. harvard.edunih.gov The binding and dissociation events cause changes in the SPR signal (measured in Resonance Units, RU), which are recorded as a sensogram. harvard.edu Analysis of the association and dissociation phases of the sensogram allows for the determination of kinetic parameters, including the association rate constant () and the dissociation rate constant (). harvard.edunih.govwikipedia.org The equilibrium dissociation constant () can then be calculated from the ratio of to . harvard.eduwikipedia.org SPR is particularly useful for studying the kinetics of binding, providing insights into how quickly and stably this compound interacts with its target. nih.gov
Below is an illustrative example of the type of kinetic data that could be obtained from an SPR experiment studying the binding of a peptide like this compound to a target protein. Please note that this table presents hypothetical data for illustrative purposes only, as specific SPR data for this compound binding is not available in the search results.
| Parameter | Value (Hypothetical) | Unit |
| Association Rate Constant () | 5 x 10^4 | M⁻¹s⁻¹ |
| Dissociation Rate Constant () | 2 x 10⁻² | s⁻¹ |
| Dissociation Constant () | 400 | nM |
These biophysical techniques provide quantitative data on the affinity, kinetics, and thermodynamics of this compound binding to its targets, which are crucial for understanding the molecular basis of its activity.
Enzyme Kinetics and Inhibition Studies of this compound (In Vitro)
If the identified target of this compound is an enzyme, enzyme kinetics and inhibition studies are performed to understand how this compound affects its catalytic activity. rose-hulman.eduteachmephysiology.comegyankosh.ac.inwikipedia.org This involves measuring the reaction rate of the enzyme in the presence and absence of this compound under varying substrate concentrations.
Elucidation of Reversible and Irreversible Inhibition Mechanisms by this compound
Enzyme inhibitors can be classified as either reversible or irreversible based on the nature of their interaction with the enzyme. teachmephysiology.comegyankosh.ac.in
Reversible inhibition involves non-covalent binding of the inhibitor to the enzyme, and the enzyme activity can be restored upon removal of the inhibitor. egyankosh.ac.in Different types of reversible inhibition exist, including:
Competitive inhibition: this compound competes with the substrate for binding to the enzyme's active site. teachmephysiology.comegyankosh.ac.inbioninja.com.au This typically increases the apparent Michaelis constant () but does not affect the maximum reaction velocity (). teachmephysiology.comegyankosh.ac.inlibretexts.org
Non-competitive inhibition: this compound binds to a site distinct from the active site (an allosteric site), causing a conformational change that affects the enzyme's activity. teachmephysiology.combioninja.com.au This typically decreases but does not affect . teachmephysiology.com
Uncompetitive inhibition: this compound binds only to the enzyme-substrate complex. This typically decreases both and .
Kinetic experiments, such as measuring initial reaction velocities at varying substrate and this compound concentrations, and analyzing the data using Lineweaver-Burk plots or other graphical methods, can help distinguish between these modes of reversible inhibition. libretexts.org
Irreversible inhibition involves the formation of a stable covalent bond between this compound and the enzyme, or a very tight non-covalent binding, leading to a permanent loss of enzyme activity. teachmephysiology.comegyankosh.ac.in This type of inhibition cannot be overcome by increasing substrate concentration. teachmephysiology.com Assays involving pre-incubation of the enzyme with this compound followed by removal of excess inhibitor (e.g., by dialysis) and measurement of residual enzyme activity can indicate irreversible inhibition.
While Frenatin 3 has been reported to inhibit neuronal nitric oxide synthase nih.gov, specific enzyme inhibition data for this compound is not detailed in the provided search results. If this compound were found to inhibit an enzyme, experiments similar to those described above would be conducted to determine the type of inhibition and calculate relevant kinetic parameters like inhibition constants ().
Allosteric Modulation and Activation Effects of this compound on Enzyme Activity
Beyond simple inhibition, this compound could act as an allosteric modulator or activator of enzyme activity. Allosteric modulation occurs when a molecule binds to an enzyme at a site other than the active site, influencing the enzyme's conformation and catalytic rate. frontiersin.orgmdpi.comnih.govnih.gov
An allosteric activator would increase the enzyme's reaction rate, potentially by increasing its affinity for the substrate or increasing its catalytic efficiency. libretexts.org Allosteric modulation can be complex, affecting the enzyme's response to substrate in various ways, often resulting in sigmoidal kinetics rather than the hyperbolic kinetics observed with Michaelis-Menten enzymes. libretexts.org
Investigating allosteric effects of this compound would involve kinetic studies where the enzyme activity is measured at different substrate concentrations and in the presence of varying concentrations of this compound, looking for changes in , , or the shape of the velocity versus substrate concentration curve. libretexts.org Techniques like hydrogen-deuterium exchange mass spectrometry or X-ray crystallography could potentially provide structural insights into conformational changes induced by this compound binding at an allosteric site.
Specific data on allosteric modulation or activation effects of this compound on enzymes is not available in the provided search results.
Receptor Binding and Activation Studies of this compound (In Vitro)
If the target of this compound is a receptor, studies would focus on its ability to bind to the receptor and modulate its activity. Receptors are typically proteins that bind to signaling molecules (ligands), triggering a cellular response. biorxiv.orgmdpi.com
In vitro receptor binding studies can quantify the affinity of this compound for a specific receptor. This often involves using radiolabeled or fluorescently labeled this compound or a known ligand that competes for the same binding site. By incubating the receptor (e.g., in cell membranes or purified form) with varying concentrations of labeled this compound (saturation binding) or with a fixed concentration of labeled ligand and varying concentrations of unlabeled this compound (competition binding), the binding affinity () and the number of binding sites () can be determined.
Receptor activation studies assess the functional consequences of this compound binding. This depends on the type of receptor. For example, if the target is a G protein-coupled receptor (GPCR), activation could be measured by monitoring intracellular signaling events such as changes in calcium levels, cyclic AMP production, or the phosphorylation of downstream proteins. nih.gov If the target is an ion channel, patch-clamp electrophysiology could be used to measure changes in ion flow.
Frenatin peptides have been implicated in immunomodulatory activities researchgate.netresearchgate.netresearchgate.netresearchgate.net, which could involve interactions with immune cell surface receptors. Frenatin 3 is known to bind to calmodulin, a calcium-binding protein that regulates various enzymes and channels, which could be considered a type of receptor interaction influencing downstream signaling. nih.gov Some frenatins have also been studied for their interaction with cell membranes nih.govmdpi.comresearchgate.netmdpi.com, which could be related to receptor-mediated effects or direct membrane perturbation. However, specific receptor binding and activation data solely for this compound are not presented in the search results.
Agonist and Antagonist Profiling of this compound at Receptors
Information regarding the specific agonist or antagonist profiling of a chemical compound named "this compound" at various receptors was not identified in the search results. Agonist and antagonist profiling involves determining the ability of a compound to activate or block the activity of a receptor, respectively researchgate.netsigmaaldrich.com. While studies exist on the profiling of other compounds at different receptor types, including G protein-coupled receptors (GPCRs) and sigma receptors researchgate.netnih.govnih.govmedchemexpress.com, data for "this compound" in this area were not found.
Ligand-Receptor Interaction Dynamics of this compound via Computational Modeling
Detailed studies on the ligand-receptor interaction dynamics of a chemical compound named "this compound" utilizing computational modeling techniques were not present in the search results. Computational methods such as molecular docking and molecular dynamics simulations are commonly employed to study the binding poses, affinities, and dynamic behavior of ligands interacting with receptors bbau.ac.inarxiv.orgbiorxiv.orgchemrxiv.org. However, no specific applications of these techniques to "this compound" were identified.
This compound Modulation of Cellular Pathways (In Vitro Cell Models)
Research specifically investigating the modulation of cellular pathways by a chemical compound named "this compound" in in vitro cell models was not found in the conducted searches. Cellular pathways, including signal transduction cascades and gene expression regulation, are critical for various cellular processes nih.govkhanacademy.org. Studies on the impact of various compounds on these pathways are common plos.orgnih.gov, but specific data for "this compound" were not available.
Analysis of Signal Transduction Cascades Affected by this compound in Cell Lines
Specific analysis of signal transduction cascades affected by a chemical compound named "this compound" in various cell lines was not identified in the search results. Signal transduction pathways transmit signals from the cell surface or within the cell, leading to a cellular response nih.govkhanacademy.org. While methods for studying the impact of compounds on these cascades in cell lines are established nih.govdntb.gov.ua, no specific findings for "this compound" were found.
Impact of this compound on Gene Expression and Protein Regulation in Cellular Systems
Information regarding the specific impact of a chemical compound named "this compound" on gene expression and protein regulation in cellular systems was not present in the search results. Gene expression and protein regulation are fundamental processes that control cellular function nih.govuni-goettingen.dewikipedia.orgwikipedia.orgthermofisher.com. While the influence of various molecules on these processes is a subject of extensive research nih.govwikipedia.org, specific data for "this compound" in this context were not available.
Compound Names and PubChem CIDs
Structure Activity Relationship Sar and Rational Design of Frenatin 1 Analogs Pre Clinical, in Vitro/in Silico Focus
Systematic Modification of Frenatin-1 Core Structure and Peripheral Moieties
Systematic modification of a lead compound like the hypothetical this compound involves making targeted changes to its core structure and attached groups (peripheral moieties) to understand their impact on activity. This process is central to optimizing a compound during the hit-to-lead and lead optimization phases of drug discovery. gardp.orgscribd.comoncodesign-services.com Modifications can include altering the size, shape, electronic properties, and hydrogen bonding capabilities of the molecule. mdpi.com
Influence of Substituent Effects on this compound In Vitro/In Silico Activity
Substituent effects refer to how the presence and nature of different chemical groups attached to the core structure of this compound influence its activity. These effects can be electronic (e.g., electron-donating or electron-withdrawing) or steric (related to the size and shape of the substituent). libretexts.orglibretexts.org Understanding these effects is crucial for predicting how modifications will impact binding to a biological target and subsequent activity. collaborativedrug.comwisdomlib.org
For hypothetical this compound, studies involving a series of analogs with variations at a specific position (R1) on the core structure were conducted. The in vitro activity (measured as IC50, the concentration required for 50% inhibition of a hypothetical target) and in silico binding affinity (predicted using computational methods) were assessed.
| Analog | R1 Substituent | In Vitro Activity (IC50, µM) | In Silico Binding Affinity (kcal/mol) |
| This compound (Parent) | -H | 1.5 | -8.5 |
| Analog A | -CH3 | 2.1 | -7.9 |
| Analog B | -Cl | 0.8 | -9.2 |
| Analog C | -OCH3 | 3.5 | -7.0 |
| Analog D | -NO2 | 0.5 | -9.8 |
Hypothetical Data Table 1: Influence of R1 Substituent on this compound Activity
Analysis of this hypothetical data suggests that electron-withdrawing groups like -Cl and -NO2 at the R1 position lead to increased in vitro activity and improved in silico binding affinity. This indicates that electron density at this position or interactions facilitated by these groups are important for the interaction with the hypothetical target. Conversely, electron-donating groups like -CH3 and -OCH3 appear to reduce activity. libretexts.orglibretexts.org
Further hypothetical studies explored the impact of substituents at other positions (R2, R3, etc.) and on peripheral functional groups, revealing distinct SAR trends for each modification site.
Stereochemical Requirements and Conformational Preferences for this compound Interactions
Stereochemistry, particularly the arrangement of atoms in three-dimensional space, plays a critical role in how a molecule interacts with its biological target. uomus.edu.iqfirsthope.co.in For flexible molecules like this compound, understanding their conformational preferences – the various shapes they can adopt due to rotation around single bonds – is also essential. fiveable.meresearchgate.netijpsr.comdrugdesign.org The bioactive conformation, the specific 3D arrangement that binds effectively to the target, may not necessarily be the lowest energy conformation in isolation. fiveable.meresearchgate.netirbbarcelona.org
Hypothetical studies on this compound enantiomers revealed a significant difference in activity. The (S)-enantiomer showed potent activity (IC50 = 0.7 µM), while the (R)-enantiomer was significantly less active (IC50 > 50 µM). This suggests a strong stereochemical requirement for binding to the hypothetical target, indicating a specific spatial arrangement of functional groups is necessary for optimal interaction. tandfonline.comresearchgate.net
Computational conformational analysis of this compound and its active enantiomer identified several low-energy conformers. Docking studies, simulating the binding of these conformers to a hypothetical target binding site model, suggested that a specific "bent" conformation of the (S)-enantiomer is favored for binding, forming key interactions with hypothetical amino acid residues in the binding pocket. fiveable.meresearchgate.netdrugdesign.orgirbbarcelona.org
| Compound | Stereochemistry | In Vitro Activity (IC50, µM) | Preferred Binding Conformation |
| This compound | Racemate | 1.5 | Not applicable |
| (S)-Frenatin-1 | S | 0.7 | Bent |
| (R)-Frenatin-1 | R | >50 | Extended |
Hypothetical Data Table 2: Stereochemical Influence on this compound Activity and Conformation
This hypothetical data highlights the importance of considering stereochemistry and conformational flexibility in the design of this compound analogs. uomus.edu.iqfirsthope.co.inresearchgate.net
Bioisosteric Replacements and Scaffold Hopping Strategies for this compound Derivatives
Bioisosteric replacement and scaffold hopping are strategies used to design novel analogs of a lead compound while aiming to retain or improve biological activity and physicochemical properties. patsnap.commdpi.comdrughunter.comspirochem.com
Bioisosteric replacement involves substituting a functional group or atom in this compound with another that has similar physical and chemical properties (e.g., size, shape, electronic distribution) but may offer advantages like improved metabolic stability, altered solubility, or reduced toxicity. patsnap.commdpi.comdrughunter.comspirochem.comipinnovative.com For example, a hypothetical carboxylic acid group in this compound could be replaced with a tetrazole, which is a common bioisostere that can improve oral bioavailability and metabolic stability while retaining acidic properties. patsnap.comipinnovative.com
Hypothetical studies explored replacing a key hydroxyl group in this compound with bioisosteres such as a thiol or an amino group.
| Analog | Original Group | Bioisosteric Replacement | In Vitro Activity (IC50, µM) | Hypothetical Advantage |
| This compound | -OH | - | 1.5 | - |
| Analog E | -OH | -SH | 4.2 | Increased lipophilicity (hypothetical) |
| Analog F | -OH | -NH2 | 0.9 | Improved hydrogen bonding (hypothetical) |
Hypothetical Data Table 3: Bioisosteric Replacement in this compound Analogs
This hypothetical data suggests that replacing the hydroxyl group with an amino group (Analog F) could lead to improved activity, potentially due to altered hydrogen bonding interactions with the target. patsnap.comdrughunter.comipinnovative.com
Scaffold hopping involves replacing the central core structure (scaffold) of this compound with a different chemical framework while preserving the spatial arrangement of key functional groups responsible for activity. nih.govuniroma1.itcriver.comniper.gov.incam.ac.uk This can lead to compounds with novel chemical structures that may overcome limitations of the original scaffold, such as poor pharmacokinetic properties or intellectual property issues. uniroma1.itniper.gov.incam.ac.uk
Hypothetical scaffold hopping efforts starting from this compound's core structure led to the design and synthesis of several new series of compounds. One such series, based on a hypothetical bicyclic scaffold, showed promising activity.
| Analog Series | Original Scaffold | New Scaffold (Hypothetical) | Representative Analog (Hypothetical) | In Vitro Activity Range (IC50, µM) |
| This compound Series | Monocyclic | - | This compound | 1.0 - 5.0 |
| Series G | Monocyclic | Bicyclic | Analog G1 | 0.5 - 3.0 |
| Series H | Monocyclic | Spirocyclic | Analog H1 | 5.0 - >10 |
Hypothetical Data Table 4: Scaffold Hopping from this compound Scaffold
This hypothetical data illustrates how scaffold hopping can lead to the discovery of new chemical series with retained or improved activity compared to the original this compound scaffold. nih.govuniroma1.itniper.gov.in
Computational Approaches to SAR for Rational Design of Novel this compound Analogs
Computational approaches play a vital role in modern SAR studies and rational drug design, complementing experimental efforts. vbspu.ac.inscribd.comoncodesign-services.comnih.gov These methods can help predict biological activity, understand molecular interactions, and guide the design of novel compounds more efficiently. collaborativedrug.comvbspu.ac.inoncodesign-services.comnih.gov
Key computational techniques applied to the hypothetical this compound project include:
Molecular Docking: Predicting the preferred binding orientation and affinity of this compound and its analogs to the hypothetical target protein based on their 3D structures. vbspu.ac.innih.govslideshare.net This helps to visualize interactions and rationalize observed SAR.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural descriptors of this compound analogs with their biological activity. researchgate.nettechnologynetworks.com QSAR models can predict the activity of new, unsynthesized compounds, prioritizing those most likely to be active. technologynetworks.com
Molecular Dynamics Simulations: Simulating the dynamic behavior of this compound and its target over time to understand their flexibility and how interactions change.
Free Energy Calculations (e.g., FEP+): More advanced methods to calculate the binding free energy of ligands, providing more accurate predictions of binding affinity and helping to explain subtle SAR changes, including stereochemical effects. tandfonline.com
Hypothetical QSAR models were developed for this compound analogs, correlating various molecular descriptors (e.g., lipophilicity, electronic properties, shape) with in vitro activity.
| QSAR Model Type (Hypothetical) | Descriptors Used (Hypothetical) | R² Value (Hypothetical) | Predictive Capability (Hypothetical) |
| Linear Regression | cLogP, Hammett σ (R1) | 0.75 | Moderate |
| Partial Least Squares (PLS) | Molecular fingerprints, shape | 0.88 | Good |
| Machine Learning (e.g., Random Forest) | Various 2D and 3D descriptors | 0.93 | Excellent |
Hypothetical Data Table 5: Hypothetical QSAR Model Performance for this compound Analogs
These hypothetical computational studies provided valuable insights into the structural features driving this compound activity and guided the rational design of novel analogs with predicted improved properties. vbspu.ac.inoncodesign-services.comnih.govtechnologynetworks.com
Advanced Analytical Methodologies for Frenatin 1 Research
Chromatographic Techniques for Frenatin-1 Separation and Purity Assessment
Chromatography plays a pivotal role in isolating this compound from complex mixtures and assessing its purity. Different chromatographic modes are employed depending on the physical and chemical properties of this compound and the matrix under investigation.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification in Research Matrices
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation, identification, and quantification of organic compounds, including potentially this compound. elgalabwater.comchemyx.com It is particularly suitable for analyzing non-volatile or thermally unstable molecules. elgalabwater.com The principle of HPLC relies on the differential affinity of analytes for a stationary phase and a mobile phase as they are carried through a column under high pressure. elgalabwater.com
For the quantification of this compound in research matrices, reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase (such as C18 or C8) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). elgalabwater.comcellmosaic.com The specific choice of stationary phase and mobile phase composition is optimized to achieve adequate retention and separation of this compound from other components in the sample matrix. Detection is often achieved using a UV-Vis detector if this compound possesses a chromophore, with the detection wavelength optimized for maximum sensitivity and selectivity. gu.edu.eg Alternatively, a Photodiode Array (PDA) detector can be used to acquire full spectra, aiding in peak purity assessment and identification. gu.edu.eg
Quantitative analysis involves establishing a calibration curve by injecting known concentrations of a this compound standard and plotting the peak area or height against concentration. The concentration of this compound in research samples is then determined by comparing their peak responses to the calibration curve. elgalabwater.com
Example Data Table (Illustrative): HPLC Calibration Data for this compound
| Standard Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.5 | 125 |
| 1.0 | 255 |
| 2.5 | 630 |
| 5.0 | 1240 |
| 10.0 | 2490 |
Note: This is a hypothetical data table to illustrate the type of data generated during HPLC calibration for quantitative analysis.
Detailed research findings in this area would typically include:
Optimized chromatographic conditions (column type, mobile phase gradient/isocratic composition, flow rate, column temperature).
Validation parameters of the method (linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ)).
Chromatograms showing the separation of this compound from matrix components.
Quantitative results of this compound in different research samples.
Gas Chromatography (GC) for Volatile Derivatives or Pyrolysis Products of this compound
Gas Chromatography (GC) is an analytical technique primarily used for separating and analyzing compounds that are volatile or can be made volatile through derivatization. iltusa.comlibretexts.org If this compound is inherently volatile or can be converted into a volatile derivative or undergoes characteristic pyrolysis to yield volatile products, GC becomes a viable analytical tool. The separation in GC occurs based on the differential partitioning of analytes between a gaseous mobile phase (carrier gas) and a stationary phase coated on the inside of a column. libretexts.org
Sample preparation for GC analysis of this compound would involve either direct injection (if volatile) or a derivatization step to increase its volatility or thermal stability. Techniques like headspace analysis or solid-phase microextraction (SPME) can be used to introduce volatile components into the GC system. iltusa.comthermofisher.com Common detectors used in GC include Flame Ionization Detection (FID) for organic compounds or Electron Capture Detection (ECD) for halogenated or electron-capturing species. thermofisher.com Mass Spectrometry (MS) is a powerful and frequently coupled detector (GC-MS) that provides both separation and molecular identification through mass spectral fragmentation patterns. bsip.res.inresolvemass.ca
Research findings using GC for this compound would focus on:
Methods for volatilizing or derivatizing this compound.
Optimized GC conditions (column type, temperature program, carrier gas flow rate).
Chromatograms showing the separation of this compound or its derivatives/pyrolysis products.
Qualitative identification based on retention times and, if coupled with MS, mass spectra. bsip.res.in
Quantitative analysis if appropriate standards and detection methods are used.
Chiral Chromatography for Enantiomeric Purity Analysis of this compound
If this compound possesses a chiral center, it can exist as enantiomers, which are stereoisomers that are non-superimposable mirror images. omicsonline.org Enantiomers have identical physical and chemical properties in achiral environments but can exhibit different behavior in chiral environments, including biological systems. omicsonline.org Chiral chromatography is a specialized technique used to separate and analyze these enantiomers. omicsonline.orgphenomenex.com
Chiral separation of this compound enantiomers is achieved using a chiral stationary phase (CSP) in the chromatographic column. phenomenex.com CSPs are designed to interact differently with each enantiomer, forming transient diastereomeric complexes that separate based on subtle differences in their interactions with the stationary phase. omicsonline.orgsigmaaldrich.com Various types of CSPs are available, including polysaccharide-based, macrocyclic antibiotic, protein-based, and Pirkle-type phases, with the choice depending on the chemical structure of this compound. phenomenex.comslideshare.net Both normal-phase and reversed-phase chiral HPLC methods can be developed for enantiomeric separations. phenomenex.com
The enantiomeric purity of a this compound sample is determined by integrating the peak areas of each enantiomer in the chromatogram. The enantiomeric excess (ee) or ratio can then be calculated. sigmaaldrich.com
Example Data Table (Illustrative): Chiral HPLC Analysis of this compound
| Enantiomer | Retention Time (min) | Peak Area (mAU*s) | Percentage (%) |
| Enantiomer 1 | 15.2 | 5800 | 96.7 |
| Enantiomer 2 | 16.5 | 200 | 3.3 |
Note: This is a hypothetical data table illustrating the results of a chiral separation.
Research findings in chiral chromatography of this compound would include:
Development and optimization of chiral separation methods (CSP selection, mobile phase composition, temperature).
Chromatograms showing the resolution of this compound enantiomers.
Determination of enantiomeric ratios or excess in synthesized or isolated samples.
Capillary Electrophoresis (CE) for this compound Analysis and Separation
Capillary Electrophoresis (CE) is an analytical technique that separates analytes based on their differential migration in an electric field within a narrow-bore capillary. csmres.co.uksciex.com Separation is driven by the electrophoretic mobility of charged species and the electroosmotic flow (EOF) of the buffer solution. csmres.co.uksciex.com CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. csmres.co.uksciex.comcapes.gov.br
For the analysis and separation of this compound by CE, the molecule must be charged or capable of being separated in a charged environment. Different CE modes can be applied. Capillary Zone Electrophoresis (CZE) is suitable for charged molecules, separating them based on their charge-to-mass ratio and interactions with the buffer. sciex.com If this compound is neutral, Micellar Electrokinetic Chromatography (MEKC), a mode of electrokinetic chromatography, can be used. MEKC employs a surfactant above its critical micelle concentration in the buffer, forming micelles that act as a pseudostationary phase, allowing separation of neutral compounds based on their partitioning between the aqueous phase and the micelles. csmres.co.uk
Detection in CE is commonly performed using UV-Vis detection through a detection window on the capillary. sciex.com Other detectors, such as fluorescence or mass spectrometry, can also be coupled with CE. wikipedia.org
Research findings using CE for this compound would detail:
Optimization of CE conditions (buffer composition, pH, voltage, capillary type).
Electropherograms showing the separation of this compound from other components.
Analysis of purity or identification based on migration times.
Potential quantitative analysis if a suitable internal standard and detection method are employed.
Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, LC-NMR) for Comprehensive this compound Characterization
Hyphenated techniques combine the separation power of chromatography or electrophoresis with the identification and structural elucidation capabilities of spectroscopic or spectrometric detectors. These techniques are invaluable for the comprehensive characterization of this compound, particularly in complex matrices or when dealing with impurities or related substances. nih.gov
LC-MS (Liquid Chromatography-Mass Spectrometry): This widely used technique couples HPLC with Mass Spectrometry. chemyx.comwikipedia.org HPLC separates the components of a mixture, and the eluting compounds are then introduced into a mass spectrometer, which measures their mass-to-charge ratio (m/z) and can provide fragmentation information. chemyx.comwikipedia.org LC-MS is highly versatile and suitable for analyzing a broad range of organic compounds, including polar and thermally labile molecules that may not be amenable to GC-MS. gentechscientific.com It is essential for determining the molecular weight of this compound, identifying impurities, and characterizing potential transformation products. gentechscientific.compitt.edu Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are used to generate ions from the eluent. wikipedia.orgslideshare.net
GC-MS (Gas Chromatography-Mass Spectrometry): As mentioned in Section 8.1.2, GC-MS combines GC separation with MS detection. bsip.res.inresolvemass.ca It is a powerful tool for the analysis of volatile and semi-volatile compounds. iltusa.comthermofisher.com GC-MS is used for the identification and quantification of volatile components, and the fragmentation patterns obtained from electron ionization (EI) can provide detailed structural information. libretexts.orgbsip.res.in This technique would be applied to this compound if it is volatile or can be suitably derivatized.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique couples HPLC separation with online NMR spectroscopy. amazonaws.commdpi.com NMR provides detailed structural information about molecules based on the magnetic properties of their atomic nuclei, particularly hydrogen and carbon. saudijournals.com LC-NMR is particularly powerful for the structural elucidation of unknown compounds in complex mixtures without the need for isolation, making it highly valuable for characterizing this compound and its related substances in research samples. amazonaws.comroutledge.comsci-hub.se
Research findings from hyphenated techniques applied to this compound would include:
Molecular weight determination and elemental composition confirmation using LC-MS or GC-MS.
Identification and structural characterization of this compound and its impurities or degradation products through MS fragmentation patterns and NMR spectra. routledge.com
Analysis of complex research matrices to identify and quantify this compound alongside other components.
Confirmation of the structure of synthesized this compound.
Electrochemical Methods for this compound Detection and Redox Potential Studies
Electrochemical methods involve measuring the electrical properties (such as current or potential) of a solution in response to an applied potential or current. solubilityofthings.com If this compound is electroactive, meaning it can undergo oxidation or reduction at an electrode surface, electrochemical techniques can be used for its detection and to study its redox behavior. mdpi.comacs.org
Techniques such as voltammetry (e.g., cyclic voltammetry, differential pulse voltammetry) can be used to investigate the redox properties of this compound, determining its oxidation and reduction potentials. mdpi.comnih.gov These potentials provide insights into the compound's reactivity and stability under different electrochemical conditions. Amperometry, which measures the current at a constant potential, can be used for the quantitative detection of this compound. acs.org Electrochemical detection can also be coupled with separation techniques like HPLC (HPLC-ECD) to provide selective and sensitive detection for electroactive analytes. mdpi.com
Research findings using electrochemical methods for this compound would include:
Determination of oxidation and reduction potentials of this compound.
Development of electrochemical detection methods for quantitative analysis. nih.gov
Studies on the electrochemical behavior of this compound under varying conditions (pH, electrode material).
Application of electrochemical detection in conjunction with separation techniques for selective analysis. mdpi.com
Example Data Table (Illustrative): Cyclic Voltammetry Data for this compound
| Scan Rate (mV/s) | Anodic Peak Potential (V) | Cathodic Peak Potential (V) | Anodic Peak Current (µA) | Cathodic Peak Current (µA) |
| 50 | +0.75 | +0.68 | 5.2 | -4.8 |
| 100 | +0.78 | +0.65 | 7.8 | -7.5 |
| 200 | +0.82 | +0.60 | 11.5 | -11.0 |
Note: This is a hypothetical data table illustrating typical data from cyclic voltammetry, indicating a reversible or quasi-reversible redox process.
Detailed research findings would involve:
Voltammograms showing the electrochemical response of this compound.
Analysis of peak potentials and currents to understand the redox mechanism.
Optimization of electrochemical detection parameters for sensitivity and selectivity.
Biosynthetic Pathways and Natural Occurrence of Frenatin 1 if Applicable
Isolation and Identification of Frenatin-1 from Biological Sources
The primary biological source from which this compound was isolated and characterized is the skin secretion of the frog Litoria infrafrenata. nih.govnih.gov Amphibian skin secretions are known to contain a diverse array of bioactive molecules, including peptides, which serve various defensive and regulatory functions. nih.govmdpi.comnih.gov
The process of isolating peptides like this compound typically involves obtaining the skin secretion, often through methods that stimulate the release of glandular contents. Following collection, chromatographic techniques are employed to separate the complex mixture of compounds present in the secretion. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method used for this purpose, allowing for the separation of peptides based on their hydrophobicity. mdpi.com
Once fractions containing potential peptides are isolated, further analytical techniques are utilized for identification and structural determination. Mass spectrometry (MS), including techniques such as Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) and tandem mass spectrometry (MS/MS), is crucial for determining the molecular mass and amino acid sequence of the purified peptides. mdpi.com The molecular mass of this compound was reported as MH+ = 1140 Da. nih.gov Automated Edman degradation can also be used to establish the primary amino acid sequence. The established amino acid sequence of this compound is H-Gly-Leu-Leu-Asp-Ala-Leu-Ser-Gly-Ile-Leu-Gly-Leu-NH2. The presence of a C-terminal amide group (-NH2) is a common post-translational modification in many amphibian peptides. mdpi.com
Elucidation of Enzymatic Cascades Involved in this compound Biosynthesis
The biosynthesis of amphibian skin peptides, including the frenatins, follows a general pathway involving the ribosomal synthesis of a precursor protein, followed by a series of post-translational modifications catalyzed by specific enzymes. These peptides are gene-encoded, with the information for their synthesis contained within the organism's DNA. mdpi.com
The precursor protein typically consists of several domains: a signal peptide at the N-terminus, an acidic spacer region, and the mature peptide sequence at the C-terminus. mdpi.com The signal peptide is responsible for directing the nascent peptide into the secretory pathway. Following translocation into the endoplasmic reticulum, the signal peptide is cleaved off by a signal peptidase.
The precursor then undergoes processing within the Golgi apparatus and secretory vesicles. Key enzymatic steps in this process include the cleavage of the precursor at specific recognition sites, often involving pairs of basic amino acids (such as Lys-Arg), by propeptide convertases, which are types of serine proteases. mdpi.com This cleavage releases the mature peptide from the precursor.
Another critical enzymatic modification is C-terminal amidation. For peptides like this compound that possess a C-terminal amide group, this modification is catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). This enzyme acts on a precursor peptide that has a glycine (B1666218) residue at the C-terminus of the sequence destined to become the amidated C-terminus. The glycine donates its alpha-carbon and amino group to form the amide.
While the specific enzymatic cascade directly responsible for processing the this compound precursor has not been fully elucidated in the provided search results, the general pathway described for other frenatin peptides from Litoria infrafrenata, such as Frenatin 4.1 and 4.2, provides a strong model. mdpi.com This model indicates that the mature frenatin peptides are generated from larger precursors through proteolytic cleavage and C-terminal amidation.
Genetic and Molecular Biology of Organisms Producing this compound
The production of this compound is genetically controlled, with the peptide sequence encoded within the genome of the producing organism, Litoria infrafrenata. nih.govnih.govmdpi.com Studies on amphibian skin peptides have extensively utilized molecular cloning techniques to understand the genetic basis of their biosynthesis.
The process typically involves isolating messenger RNA (mRNA) from the skin glands responsible for peptide production. This mRNA is then used to construct a complementary DNA (cDNA) library. mdpi.com Techniques such as Rapid Amplification of cDNA Ends (RACE) are employed to obtain the full-length cDNA sequence encoding the peptide precursor. mdpi.com
Analysis of the cloned cDNA sequences reveals the structure of the precursor protein. For frenatins, this precursor structure generally includes a signal peptide, an acidic spacer region, and the sequence of the mature peptide, often flanked by dibasic or monobasic cleavage sites recognized by processing enzymes. mdpi.com The gene encoding a frenatin peptide precursor has been cloned from Litoria infrafrenata, demonstrating this genetic organization for other members of the frenatin family. mdpi.com
The genetic information not only dictates the amino acid sequence of the mature peptide but also the presence of signals and regions necessary for its proper processing and secretion. Understanding the genes and their expression patterns in the skin glands of Litoria infrafrenata is fundamental to comprehending the biological context of this compound production. Research in this area involves techniques such as PCR amplification, DNA sequencing, and sequence analysis to identify frenatin genes and deduce the amino acid sequences of their encoded precursors. mdpi.com
Conceptual and Future Directions in Frenatin 1 Research
Emerging Synthetic Methodologies and Advanced Chemical Transformations for Frenatin-1
The synthesis of peptide compounds like this compound is a critical aspect of their study and potential application. Solid-phase peptide synthesis (SPPS) has been a widely employed method for producing frenatins and their analogues, allowing for the creation of sufficient quantities for biological evaluation and structural characterization. nih.govnovoprolabs.com Future research in this area for this compound is likely to focus on developing more efficient, cost-effective, and scalable synthetic routes.
Emerging methodologies could involve advancements in automated peptide synthesizers, novel coupling reagents, and optimized solid supports to improve synthesis yield and purity. Techniques such as microwave-assisted SPPS may be explored to accelerate reaction times. Furthermore, advanced chemical transformations could be applied to introduce non-natural amino acids or chemical modifications into the this compound sequence. These modifications could aim to enhance stability against proteolytic degradation, improve bioavailability, or fine-tune biological activity. For instance, studies on other frenatins have involved modifications to investigate structure-activity relationships, leading to analogues with improved antimicrobial efficiency. nih.govnih.gov Applying similar rational design strategies to this compound through advanced synthesis could yield novel analogues with tailored properties.
The development of convergent synthesis strategies, combining solid-phase and solution-phase approaches, might also offer advantages for synthesizing complex or longer sequences related to this compound. The goal of these synthetic advancements would be to provide researchers with reliable access to this compound and its modified forms for comprehensive investigation.
Development of Novel Computational Paradigms for Deeper this compound Understanding
Computational approaches play an increasingly vital role in understanding the structure, dynamics, and potential interactions of peptides. For this compound, novel computational paradigms can offer deeper insights that complement experimental studies. These can include advanced molecular dynamics simulations to study the peptide's conformation and flexibility in various environments, such as in the presence of lipid membranes, given the relevance of membrane interactions for some antimicrobial peptides. mdpi.comnih.gov
Protein-peptide docking and molecular modeling can be employed to predict potential binding partners and interaction sites, which is crucial for identifying biological targets. readthedocs.io Quantitative structure-activity relationship (QSAR) modeling, using computational descriptors derived from the peptide sequence and structure, can help correlate structural features of this compound and its potential analogues with their biological activities, guiding the design of more potent variants. nih.gov
Furthermore, machine learning and artificial intelligence algorithms can be applied to analyze large datasets of peptide sequences and biological activities to predict the properties of this compound or to identify novel peptide sequences with desired characteristics based on the frenatin scaffold. nih.gov These computational tools can significantly accelerate the research process by prioritizing experimental investigations and providing testable hypotheses about this compound's behavior and function. Computational chemistry has already been utilized in studies involving frenatins, highlighting the relevance of this approach. nih.gov
Interdisciplinary Research Avenues Involving this compound (e.g., Materials Science, Chemical Biology, Nanotechnology – non-clinical)
The properties of peptides can lend themselves to applications beyond traditional biological contexts, opening up interdisciplinary research avenues for this compound.
In Materials Science , this compound or its derivatives could be explored for their potential in creating novel functional materials. For example, peptides can self-assemble into ordered nanostructures like fibers or hydrogels, which have potential applications in scaffolds for tissue engineering (non-clinical), drug delivery systems (conceptual, non-clinical focus), or biosensors. wikipedia.orgnih.govnih.govnih.gov The inherent properties of this compound, such as its sequence and charge distribution, would influence its self-assembly behavior and the resulting material properties.
Chemical Biology approaches can utilize this compound as a tool to probe biological processes. By chemically modifying this compound with fluorescent tags or other probes, researchers can track its localization in cells or tissues (in vitro), study its interactions with cellular components, and elucidate its cellular uptake mechanisms. This can provide valuable information about how this compound interacts with biological systems at a molecular level.
In Nanotechnology , this compound could be integrated into nanoscale delivery systems or devices. For instance, conjugating this compound to nanoparticles could enhance its stability or enable targeted delivery to specific cell types (in vitro). wikipedia.orgnih.govnih.govnih.gov Peptide-based nanomaterials could also be designed for applications like creating antimicrobial surfaces or coatings, leveraging the potential antimicrobial properties observed in other frenatins. mdpi.comnih.gov
These interdisciplinary avenues represent exciting future directions for this compound research, leveraging its unique chemical and biological characteristics for applications in diverse fields.
Identification of Unexplored Biological Targets and Mechanistic Pathways for this compound (In Vitro/In Silico)
While some frenatins have shown antimicrobial and immunomodulatory activities, the specific biological targets and detailed mechanistic pathways of this compound remain areas for future exploration. mdpi.commdpi-res.com
In vitro studies can involve a range of techniques to identify how this compound interacts with biological systems. This could include binding assays with potential target molecules (e.g., proteins, lipids, nucleic acids), cellular assays to observe its effects on cell viability, membrane integrity, or signaling pathways, and studies using model membrane systems to understand its interaction with lipid bilayers. mdpi.comnih.gov Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide quantitative data on binding affinities.
In silico approaches, as mentioned earlier, can play a crucial role in predicting potential targets based on sequence similarity to known peptides with characterized targets or through molecular docking studies against databases of protein structures. readthedocs.io Computational modeling can also help simulate the peptide's interaction with membranes and predict the mechanisms of membrane disruption if it exhibits such activity. mdpi.comnih.gov
Given the immunomodulatory properties observed for other frenatins, future research on this compound could investigate its interactions with immune cells (in vitro), such as macrophages or lymphocytes, and identify the signaling pathways it modulates. mdpi-res.com Understanding these targets and mechanisms is fundamental to unlocking the full potential of this compound for various applications.
Current Challenges and Promising Opportunities in Fundamental Academic Research on this compound
Fundamental academic research on peptides like this compound faces several challenges. Obtaining sufficient quantities of highly pure peptide can be challenging, although advancements in synthetic methodologies are addressing this (Section 10.1). nih.govnovoprolabs.com Characterizing the precise three-dimensional structure of peptides in different environments (e.g., in solution, bound to membranes) is also complex but crucial for understanding their function. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) can provide valuable structural information. novoprolabs.comnih.gov
Another challenge lies in the complexity of biological systems and identifying the specific interactions and pathways responsible for the observed activities. This requires a combination of targeted experimental approaches and sophisticated computational analysis. readthedocs.io
Despite these challenges, the opportunities in fundamental academic research on this compound are promising. The growing understanding of peptide structure-activity relationships, coupled with advancements in synthetic biology and computational tools, provides powerful means to design and study modified frenatins with enhanced properties. nih.gov The potential for discovering novel biological activities or mechanisms of action for this compound, based on the diverse properties of other frenatins, is significant. mdpi.commdpi-res.comnih.gov Furthermore, exploring the interdisciplinary applications of this compound in materials science and nanotechnology opens up entirely new avenues for fundamental research and potential innovation. The unique biological source of frenatins from frog skin also presents opportunities for studying the evolutionary and ecological roles of these peptides.
Q & A
Q. What are the standard methodologies for identifying and characterizing Frenatin-1 in biological samples?
this compound identification typically involves high-performance liquid chromatography (HPLC) for separation, mass spectrometry (MS) for molecular weight determination, and nuclear magnetic resonance (NMR) for structural elucidation . For biological samples, protocols should include protease inhibitors to prevent degradation and controls (e.g., spiked synthetic this compound) to validate recovery rates . Characterization requires purity assessment (>95% via HPLC) and activity validation using cell-based assays (e.g., receptor binding or enzymatic inhibition) .
Q. How is this compound synthesized and purified in laboratory settings?
Solid-phase peptide synthesis (SPPS) is the gold standard, using Fmoc/t-Bu chemistry for side-chain protection. Post-synthesis, purification involves reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Critical parameters include reaction temperature (20–25°C), coupling efficiency monitoring via Kaiser tests, and lyophilization for storage . Purity must be confirmed via MS and analytical HPLC, with batch-to-batch consistency documented .
Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?
Immortalized cell lines (e.g., HEK293 or CHO-K1) transfected with target receptors are common. Dose-response curves (0.1–100 µM) and time-course experiments (0–48 hours) should include positive/negative controls (e.g., receptor antagonists or scrambled peptide sequences). Data normalization to housekeeping genes/proteins and statistical analysis (e.g., ANOVA with post-hoc tests) are essential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of this compound across studies?
Contradictions often arise from variability in experimental conditions (e.g., buffer pH, temperature) or model systems. To address this:
- Replicate key experiments under standardized protocols, including ionic strength and co-factor concentrations .
- Perform comparative assays (e.g., surface plasmon resonance vs. fluorescence polarization) to validate binding kinetics .
- Conduct meta-analyses of published data to identify confounding variables (e.g., cell type-specific post-translational modifications) .
Q. What experimental controls are critical when investigating this compound’s interactions with cellular receptors?
- Pharmacological controls : Use receptor knockout cells or competitive inhibitors to confirm specificity .
- Technical controls : Include scrambled peptide sequences to rule out nonspecific binding and vehicle-only treatments to assess solvent effects .
- Endpoint validation : Combine radioligand displacement assays with functional readouts (e.g., cAMP measurement) to ensure mechanistic consistency .
Q. How should researchers optimize this compound delivery protocols for in vivo studies?
- Administration route : Compare intravenous, intraperitoneal, and subcutaneous delivery for bioavailability (e.g., LC-MS/MS plasma quantification) .
- Stability enhancement : Use PEGylation or lipid nanoparticle encapsulation to prolong half-life. Validate stability via circular dichroism (CD) spectroscopy .
- Dose justification : Perform pilot pharmacokinetic/pharmacodynamic (PK/PD) studies to establish the therapeutic index and minimize off-target effects .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate EC₅₀/IC₅₀ values.
- Outlier detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points .
- Reproducibility assessment : Use coefficient of variation (CV) thresholds (<15% for technical replicates) .
Q. How can researchers validate this compound’s target specificity in complex biological systems?
- Proteome-wide profiling : Combine affinity chromatography with MS-based proteomics to identify off-target interactions .
- CRISPR-Cas9 knockouts : Confirm loss-of-function phenotypes in target vs. non-target genes .
- Structural modeling : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and compare with experimental data .
Contradiction & Reproducibility
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Quality control (QC) pipelines : Implement strict criteria for raw materials (e.g., amino acid purity ≥99%) and in-process checks (e.g., coupling efficiency ≥98%) .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) and adjust storage protocols (e.g., -80°C under argon) .
Q. How should conflicting results about this compound’s cytotoxicity be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
